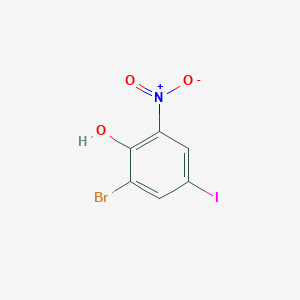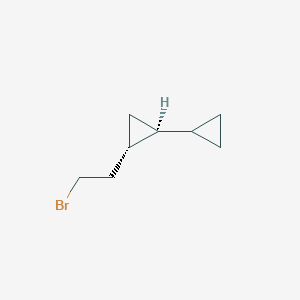
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane, commonly known as BCPC, is a cyclopropane derivative that has been widely used in scientific research. It is a chiral compound with two stereoisomers, (1S,2S) and (1R,2R), which exhibit different biological activities. In
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Transformations
Convenient Access to Derivatives : The compound 1-Bromo-1-cyclopropylcyclopropane, a related derivative, has been used as a starting material in the synthesis of various 1-substituted bicyclopropyl derivatives. These derivatives are formed through bromine/lithium exchange and subsequent trapping with electrophiles. This process has yielded products like 1-aryl-1,1'-bicyclopropyl compounds through Suzuki cross-couplings (Meijere et al., 2010).
Development of Chiral Cyclopropane Units : The synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes as conformationally restricted analogues of histamine, using chiral cyclopropane intermediates, demonstrates another application. This involves the reaction of (R)-epichlorohydrin with phenylsulfonylacetonitrile and subsequent transformations to achieve the chiral cyclopropane units (Kazuta et al., 2002).
Ring Enlargement Reactions : Aryl-substituted methylenecyclopropanes, similar to the compound , can be converted into cyclobutenes under palladium catalysis. This transformation suggests potential applications in ring enlargement reactions and the study of reaction mechanisms (Shi et al., 2006).
2. Chemical Rearrangements
Facile Rearrangement Studies : The study of rearrangements in compounds like (bromomethylene)cyclopropane, which are structurally related, has led to the formation of different products like 1-vinylcyclopropanecarboxylic acid derivatives. Such studies are crucial for understanding chemical behavior under different conditions (Donskaya & Lukovskii, 1991).
Tricyclo[2.1.0.01,3]pentane Formation : Research has explored the reaction of bromo- and chloromethylbicyclo[1.1.0]butane with methyllithium, leading to the formation of tricyclo[2.1.0.01,3]pentane as an intermediate. This has implications for understanding the behavior of cyclopropane derivatives in complex chemical reactions (Wiberg et al., 1993).
Eigenschaften
IUPAC Name |
(1S,2S)-1-(2-bromoethyl)-2-cyclopropylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRGZIBVFJYMW-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-(2-Bromoethyl)-2-cyclopropylcyclopropane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)
![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)

![N-Tert-butyl-2-[4-(tert-butylsulfamoyl)phenyl]-5-methoxybenzenesulfonamide](/img/structure/B2372243.png)

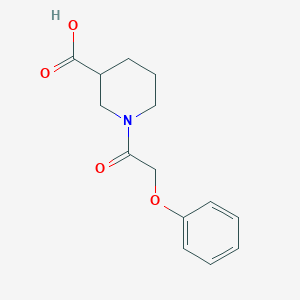

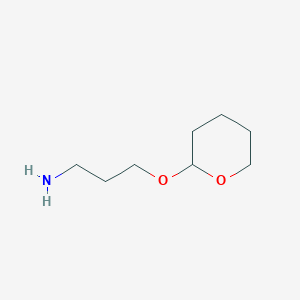
![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)
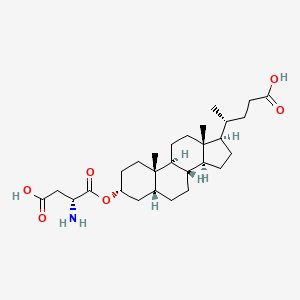
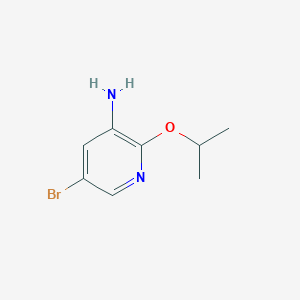
![N-([2,2'-bifuran]-5-ylmethyl)-2-(benzylthio)acetamide](/img/structure/B2372254.png)
